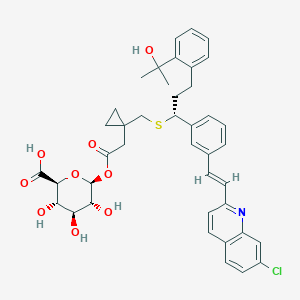

Montelukast acyl-b-D-glucuronide

Description

BenchChem offers high-quality Montelukast acyl-b-D-glucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Montelukast acyl-b-D-glucuronide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H44ClNO9S/c1-40(2,50)30-9-4-3-7-25(30)13-17-32(27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(42)21-31(26)43-29)53-23-41(18-19-41)22-33(44)51-39-36(47)34(45)35(46)37(52-39)38(48)49/h3-12,14-16,20-21,32,34-37,39,45-47,50H,13,17-19,22-23H2,1-2H3,(H,48,49)/b15-10+/t32-,34+,35+,36-,37+,39-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJRVQZUUOADNS-IIHPLMAZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H44ClNO9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

762.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188717-17-1 |

Source

|

| Record name | beta-D-Glucopyranuronic acid, 1-(1-((((1R)-1-(3-((1E)-2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-(2-(1-hydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropaneacetate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188717171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .BETA.-D-GLUCOPYRANURONIC ACID, 1-(1-((((1R)-1-(3-((1E)-2-(7-CHLORO-2-QUINOLINYL)ETHENYL)PHENYL)-3-(2-(1-HYDROXY-1-METHYLETHYL)PHENYL)PROPYL)THIO)METHYL)CYCLOPROPANEACETATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDA2Y2Q9BX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In Vitro Biosynthesis and Stabilization of Montelukast Acyl-β-D-Glucuronide

A Technical Guide for CYP2C8 Inhibition Studies

Executive Summary: The Strategic Imperative

Montelukast (MTK) is widely recognized as a leukotriene receptor antagonist, but in the context of Drug Metabolism and Pharmacokinetics (DMPK), its significance lies in its phase II metabolite: Montelukast acyl-β-D-glucuronide (MTK-AG) .

Unlike the parent compound, MTK-AG acts as a potent, mechanism-based inhibitor (MBI) of CYP2C8 . This interaction mirrors the "Gemfibrozil Effect," where the glucuronide conjugate—not the parent—drives clinically significant drug-drug interactions (DDIs). Consequently, the ability to synthesize, stabilize, and characterize MTK-AG in vitro is a critical competency for evaluating CYP2C8 liability in drug development pipelines.

This guide provides a self-validating protocol for the enzymatic biosynthesis of MTK-AG, emphasizing the critical handling required to prevent acyl migration—a common failure point in glucuronide research.

Part 1: Mechanistic Foundation & Enzymology

The synthesis of MTK-AG is a conjugation reaction where glucuronic acid is transferred from the cofactor UDP-glucuronic acid (UDPGA) to the carboxylic acid moiety of Montelukast.

Key Enzymatic Drivers:

-

Primary Catalyst: UGT1A3 is the dominant isoform responsible for MTK acyl-glucuronidation.

-

Minor Contributors: UGT1A1 and UGT1A9 show negligible activity compared to 1A3 at therapeutically relevant concentrations.

-

Reaction Type: Esterification (Acyl-glucuronidation). This bond is inherently labile and prone to nucleophilic attack or intramolecular rearrangement.

Diagram 1: The Bio-Synthetic & Inhibitory Pathway

The following diagram illustrates the synthesis of MTK-AG and its downstream impact on CYP2C8, highlighting the necessity of this workflow.

Caption: The enzymatic cascade from Montelukast parent to the CYP2C8-inactivating acyl-glucuronide metabolite.

Part 2: Strategic Reagents & Experimental Design

To ensure high yield and reproducibility, the reaction environment must be optimized for UGT activity while suppressing hydrolysis.

1. The Enzyme Source

-

Recombinant UGT1A3 (rUGT1A3): Preferred for high purity and simplified cleanup. It eliminates background noise from other metabolic pathways (e.g., CYPs).

-

Human Liver Microsomes (HLM): Acceptable, but requires specific activation (see below) and contains esterases that may prematurely hydrolyze the product.

2. The "Access" Factor: Alamethicin

Microsomal UGTs are lumenal enzymes. The active site is sequestered inside the endoplasmic reticulum vesicles.

-

Requirement: You must use Alamethicin (a pore-forming peptide) rather than detergents like Triton X-100.

-

Why? Detergents often inhibit UGT activity or disrupt the membrane too aggressively. Alamethicin creates specific pores that allow UDPGA entry without denaturing the enzyme.

3. Buffer & pH Strategy

-

Incubation pH: 7.4 (Tris-HCl or Potassium Phosphate). This is a compromise; UGTs work best here, but the product (MTK-AG) is unstable.

-

Quench pH: < 4.0. This is non-negotiable. You must acidify immediately to freeze the acyl migration.

Part 3: Step-by-Step Biosynthesis Protocol

Objective: Generate analytical-grade MTK-AG using rUGT1A3 Supersomes™.

Table 1: Reaction Mixture Components (Final Volume: 200 µL)

| Component | Stock Conc. | Final Conc. | Role |

| Buffer | 100 mM Tris-HCl (pH 7.4) | 50 mM | Maintains physiological pH for catalysis. |

| MgCl₂ | 100 mM | 5 mM | Essential cofactor for UGT functionality. |

| Alamethicin | 5 mg/mL (in solvent) | 25 µg/mg protein | Pore-former to permeabilize microsomes. |

| rUGT1A3 | Variable | 0.5 - 1.0 mg/mL | The catalyst. |

| Montelukast | 10 mM (in DMSO) | 50 - 100 µM | Substrate. Keep DMSO < 1%. |

| UDPGA | 20 mM | 2 - 5 mM | Cofactor (Glucuronic acid donor). |

| Saccharolactone | 100 mM | 5 mM | (Optional) Inhibits β-glucuronidase if using HLM. |

Detailed Workflow

Step 1: Pre-Incubation (Membrane Permeabilization)

-

Thaw rUGT1A3 on wet ice.

-

Mix Buffer, MgCl₂, and Alamethicin in a microcentrifuge tube.

-

Add rUGT1A3.

-

Critical: Incubate on wet ice for 15 minutes . This allows Alamethicin to form pores in the microsomal membrane, granting the cofactor access to the active site.

Step 2: Substrate Addition

-

Add Montelukast (substrate) to the mixture.[1]

-

Pre-warm the mixture to 37°C for 3 minutes.

Step 3: Reaction Initiation

-

Start the reaction by adding UDPGA .[2]

-

Incubate at 37°C in a shaking water bath.

-

Duration: 30–60 minutes. (Do not exceed 60 mins without checking stability; product hydrolysis may compete with formation).

Step 4: Acidic Quench (The Stabilization Step)

-

Stop reaction by adding an equal volume (200 µL) of ice-cold Acetonitrile containing 1% Formic Acid .

-

Why Acid? The formic acid lowers the pH to ~3.0. This protonates the carboxyl group and prevents the nucleophilic attack required for acyl migration.

-

Vortex immediately and place on ice.

Step 5: Extraction

-

Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet proteins.

-

Collect the supernatant.

-

Storage: If not analyzing immediately, store at -80°C. Never store at 4°C or room temperature.

Diagram 2: Experimental Workflow & Checkpoints

Caption: Step-by-step biosynthesis workflow emphasizing the critical acidic quench step.

Part 4: Characterization & Validation

To confirm the identity of MTK-AG and ensure no acyl migration has occurred, use LC-MS/MS.

1. Chromatographic Separation

Acyl migration results in isomers (2-, 3-, and 4-O-acyl glucuronides) that are chromatographically distinct from the biosynthetic 1-β-O-acyl glucuronide.

-

Column: C18 Reverse Phase (e.g., Waters BEH C18).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: The 1-β-glucuronide typically elutes before the parent Montelukast but after the migrated isomers in many gradients.

-

Success Criteria: A single sharp peak for the metabolite. Multiple peaks indicate degradation/migration.

2. Mass Spectrometry Transitions

-

Ionization: ESI Negative mode (preferred for glucuronides) or Positive mode.

-

Precursor Ion: [M+H]+ = 762.3 (approx).

-

Fragment: Loss of glucuronic acid moiety (-176 Da).

-

Diagnostic: The presence of the glucuronide moiety confirms conjugation.

3. Self-Validating Control

Run a "Minus-UDPGA" control.

-

Result: Should show Montelukast parent peak only.

-

If peak appears in control: Possible contamination or non-enzymatic reaction (unlikely for glucuronides).

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Inufficient pore formation. | Increase Alamethicin pre-incubation time or concentration. |

| Multiple Peaks (Isomers) | Acyl migration occurred. | Check Quench pH (must be <4). Keep samples on ice. Reduce incubation time. |

| Parent Depletion Low | Enzyme inactivity. | Ensure MgCl₂ is present. Verify UDPGA quality (it degrades upon freeze-thaw). |

References

-

VandenBrink, B. M., et al. (2011). Evaluation of CYP2C8 Inhibition In Vitro: Utility of Montelukast as a Selective CYP2C8 Probe Substrate.[3][4][5] Drug Metabolism and Disposition.[5][6][7][8][9][10][11][12] Link

-

Hirvensalo, P., et al. (2017). Comprehensive Pharmacogenomic Study Reveals an Important Role of UGT1A3 in Montelukast Pharmacokinetics.[6][13][14] Clinical Pharmacology & Therapeutics.[6] Link

-

Karonen, T., et al. (2012). In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases.[3][6] Drug Metabolism and Disposition.[5][6][7][8][9][10][11][12] Link

-

FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.Link

-

Shipkova, M., et al. (2000).[2] Acyl glucuronide drug metabolites: toxicological and analytical implications. Clinical Pharmacokinetics.[6][13] Link

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Glucuronide and glucoside conjugation of mycophenolic acid by human liver, kidney and intestinal microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CYP2C8 but not CYP3A4 is important in the pharmacokinetics of montelukast - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective inhibition of human cytochrome P4502C8 by montelukast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comprehensive Pharmacogenomic Study Reveals an Important Role of UGT1A3 in Montelukast Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Syntheses and characterization of the acyl glucuronide and hydroxy metabolites of diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ClinPGx [clinpgx.org]

- 11. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. diva-portal.org [diva-portal.org]

- 13. Making sure you're not a bot! [helda.helsinki.fi]

- 14. researchgate.net [researchgate.net]

Chemical structure and properties of Montelukast acyl-β-D-glucuronide

An In-Depth Technical Guide to the Chemical Structure and Properties of Montelukast Acyl-β-D-glucuronide

Foreword

As a Senior Application Scientist, my focus extends beyond mere data generation to a deeper understanding of the entire lifecycle of a xenobiotic within a biological system. Montelukast, a cornerstone in asthma therapy, presents a fascinating case study in drug metabolism. While the parent molecule's pharmacology is well-understood, its metabolic fate is critical for a complete safety and efficacy profile. This guide delves into the chemistry, enzymology, and analytical science of its principal Phase II metabolite, Montelukast acyl-β-D-glucuronide (M1). Our exploration is designed not as a rigid protocol, but as a foundational document for researchers, providing both the "how" and, more importantly, the "why" behind the scientific approach to characterizing this important metabolite.

The Metabolic Journey of Montelukast: From Parent Drug to Glucuronide Conjugate

Montelukast is a potent and selective cysteinyl leukotriene D4 (CysLT1) receptor antagonist used for the management of asthma and allergic rhinitis.[1][2][3] Upon oral administration, it is extensively metabolized, primarily by the liver, before excretion.[3][4] The metabolic clearance of montelukast involves a sophisticated interplay of both Phase I and Phase II enzymatic reactions.

Phase I Oxidation: The initial metabolic steps are oxidative, catalyzed by the cytochrome P450 (CYP) enzyme superfamily.

-

CYP2C8 and CYP2C9 are the main enzymes responsible for hydroxylating the methyl group on the phenylpropanol side chain (36-hydroxylation), a key step leading to further oxidation.[5][6][7]

-

CYP3A4 primarily catalyzes sulfoxidation and hydroxylation at the 21-position.[1][5][7]

Phase II Glucuronidation: A significant pathway for montelukast clearance is direct conjugation of the parent molecule's carboxylic acid group with glucuronic acid. This reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), forms an acyl-β-D-glucuronide , designated as metabolite M1.[2][5][8] This process dramatically increases the molecule's polarity, facilitating its elimination from the body, almost exclusively via the bile.[4][9] In vitro studies have pinpointed UGT1A3 as the exclusive enzyme responsible for this direct glucuronidation.[5][7][8]

The causality behind this dual-pathway metabolism is rooted in the drug's structure. The presence of multiple lipophilic sites makes it a substrate for oxidative enzymes, while the carboxylic acid moiety provides a direct handle for conjugation, a common and efficient detoxification route for acidic drugs.

Chemical Structure and Physicochemical Properties

A precise understanding of a metabolite's structure is fundamental to any further investigation. Montelukast acyl-β-D-glucuronide is formed by the creation of an ester linkage between the carboxyl group of montelukast and the C1-hydroxyl group of β-D-glucuronic acid.

| Property | Value | Source |

| Chemical Name | (2S,3S,4S,5R,6S)-6-(2-(1-((((R)-1-(3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propyl)thio)methyl)cyclopropyl)acetoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid | [10] |

| CAS Number | 188717-17-1 | [10][11][12][13] |

| Molecular Formula | C₄₁H₄₄ClNO₉S | [11][13] |

| Molecular Weight | 762.31 g/mol | [11][12][13] |

Structural Considerations and Stability

The defining feature of this metabolite is the acyl glucuronide bond. This functional group is known to be potentially reactive. It can undergo two primary non-enzymatic reactions:

-

Hydrolysis: Cleavage of the ester bond, reverting the metabolite back to the parent drug (montelukast) and glucuronic acid.

-

Acyl Migration: An intramolecular rearrangement where the acyl group (montelukast) migrates from the C1 position of the glucuronic acid moiety to adjacent hydroxyl groups (C2, C3, or C4), forming positional isomers.

The potential for these reactions makes handling and analysis of acyl glucuronides a significant challenge. However, some studies suggest that the montelukast acyl-β-D-glucuronide is relatively stable and does not readily undergo isomerization, a property attributed to steric hindrance from the bulky montelukast structure.[5] This insight is critical; a stable metabolite is less likely to form covalent adducts with proteins, a mechanism associated with idiosyncratic drug toxicity. The self-validating principle here demands that any analytical protocol must account for this potential instability, typically by maintaining samples at low temperatures and acidic pH to minimize hydrolysis.

Analytical Workflow: Quantification by LC-MS/MS

The quantification of drug metabolites in complex biological matrices like plasma or bile necessitates a highly selective and sensitive analytical technique. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application. The protocol described below is a self-validating system designed for robustness and accuracy.

Experimental Protocol: LC-MS/MS Quantification

1. Sample Preparation (Protein Precipitation):

-

Rationale: This is a rapid and effective method for removing the bulk of proteins from plasma, which would otherwise interfere with the analysis.

-

Procedure:

-

Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., Montelukast-d6). The acidic condition helps to stabilize the acyl glucuronide.[5]

-

Vortex for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for analysis.

-

2. Chromatographic Separation:

-

Rationale: Chromatographic separation is essential to resolve the metabolite from the parent drug, other metabolites, and endogenous matrix components, preventing ion suppression in the mass spectrometer.

-

Conditions:

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used for its ability to retain and separate moderately polar to nonpolar compounds.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A linear gradient from 20% B to 95% B over 5 minutes is a good starting point.

-

Column Temperature: 40°C.

-

3. Mass Spectrometric Detection:

-

Rationale: Tandem MS operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

-

Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), either positive or negative, depending on which provides a better signal.

-

MRM Transitions: The specific mass-to-charge (m/z) transitions must be optimized by infusing a pure standard of the analyte.

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Montelukast | 586.2 | 568.2 | Positive (ESI+) |

| Montelukast Acyl-β-D-glucuronide | 762.3 | 586.2 (loss of glucuronide) | Positive (ESI+) |

| Montelukast-d6 (IS) | 592.3 | 574.2 | Positive (ESI+) |

(Note: These m/z values are examples and should be empirically determined on the specific instrument used).[14]

Pharmacogenomic and Clinical Implications

The formation of Montelukast acyl-β-D-glucuronide is highly dependent on the activity of the UGT1A3 enzyme.[5][15] Genetic variations (polymorphisms) in the UGT1A3 gene can lead to significant inter-individual differences in enzyme expression and activity. For instance, the UGT1A3*2 allele has been associated with increased UGT1A3 expression, leading to faster glucuronidation of montelukast.[15][16] This results in a lower area under the plasma concentration-time curve (AUC) for the parent drug, montelukast, and a corresponding increase in the formation of the M1 metabolite.[15][16]

This pharmacogenomic link is a prime example of why characterizing metabolic pathways is essential. For a drug like montelukast, such variability could potentially impact clinical efficacy. A patient who is a "rapid metabolizer" due to their UGT1A3 genotype may have lower systemic exposure to the active drug, which could influence therapeutic outcomes.

Conclusion

Montelukast acyl-β-D-glucuronide is more than a simple metabolic byproduct; it is a key piece in the pharmacokinetic puzzle of montelukast. Its formation via UGT1A3 represents a major clearance pathway, the efficiency of which is subject to genetic variability. While its acyl linkage presents analytical challenges due to potential instability, validated LC-MS/MS methods provide the necessary sensitivity and specificity for its reliable quantification. For drug development professionals, understanding the structure, properties, and enzymatic origin of such metabolites is paramount for building a comprehensive picture of a drug's disposition, predicting inter-patient variability, and ensuring a complete safety assessment.

References

-

Cardoso, F., et al. (2016). In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases. Drug Metabolism and Disposition, 44(3), 394-403. [Link]

-

Chiba, M., et al. (1997). Hepatic microsomal metabolism of montelukast, a potent leukotriene D4 receptor antagonist, in humans. Drug Metabolism and Disposition, 25(9), 1022-1031. [Link]

-

Hirvensalo, M., et al. (2018). Comprehensive Pharmacogenomic Study Reveals an Important Role of UGT1A3 in Montelukast Pharmacokinetics. Clinical Pharmacology & Therapeutics, 104(6), 1193-1203. [Link]

-

Bio-Montelukast Product Monograph. (2021). Bio-Montelukast. [Link]

-

Balani, S. K., et al. (1997). Metabolic profiles of montelukast sodium (Singulair), a potent cysteinyl leukotriene1 receptor antagonist, in human plasma and bile. Drug Metabolism and Disposition, 25(11), 1282-1287. [Link]

-

ClinPGx. montelukast. [Link]

-

Al-Karmalawy, A. A., et al. (2021). Pharmacokinetics and Bioequivalence Evaluation of Two Montelukast Sodium 5 mg Chewable Tablets in Healthy Egyptian Volunteers. Drug Design, Development and Therapy, 15, 1063–1071. [Link]

-

FDA. (2012). Singulair (Montelukast Sodium) Label. [Link]

-

Patel, J. & Moua, M. (2023). Montelukast. StatPearls. [Link]

-

Hirvensalo, M., et al. (2018). Comprehensive Pharmacogenomic Study Reveals an Important Role of UGT1A3 in Montelukast Pharmacokinetics. ResearchGate. [Link]

-

Marques, C., et al. (2022). Leukotrienes vs. Montelukast—Activity, Metabolism, and Toxicity Hints for Repurposing. International Journal of Molecular Sciences, 23(17), 9580. [Link]

-

Filppula, A. M., et al. (2012). Re-evaluation of the role of CYP2C8, CYP2C9 and CYP3A4 in the metabolism of montelukast. ResearchGate. [Link]

-

ResearchGate. Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. [Link]

-

Cleanchem. Montelukast Acyl-b-D-Glucuronide Acetate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5281040, Montelukast. [Link]

-

Lee, Y., et al. (2020). Novel montelukast sodium-loaded clear oral solution prepared with hydroxypropyl-β-cyclodextrin as a solubilizer and stabilizer: Enhanced stability and bioequivalence to commercial granules in rats. ResearchGate. [Link]

-

SIELC Technologies. (2018). HPLC Method for Analysis of Montelukast. [Link]

-

Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. ResearchGate. [Link]

-

ResearchGate. Boxplots of the effects of UGT1A32, *3, and 6 haplotypes on UGT1A3.... [Link]

-

Cardoso, F., et al. (2015). In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases. PubMed. [Link]

-

Said, R. (2023). LC-MS/MS Analytical Method for Determination of Montelukast in Human Plasma and its Application to a Bioequivalence Study. Current Pharmaceutical Analysis, 19(2), 163-175. [Link]

-

P, S., et al. (2015). Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. Journal of Chromatographic Science, 53(5), 786-792. [Link]

-

Kumar, A., et al. (2012). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Asian Journal of Chemistry, 24(10), 4537-4542. [Link]

-

Patil, V. B., et al. (2023). Analytical Method Development and Validation for “MONTELUKAST Sodium” And “DOXOFYLINE” Using “RP- HPLC”. International Journal of Pharmaceutical Research and Applications, 8(3), 1184-1193. [Link]

-

Pharmaffiliates. Montelukast-impurities. [Link]

-

Doshi, D. J., et al. (2009). Analytical Method Development and Validation of Montelukast Sodium and Bambuterol Hydrochloride in Combined Dosage Form by RP-HPLC. Indian Journal of Pharmaceutical Sciences, 71(5), 579-582. [Link]

-

Al-Majdoub, Z. M., et al. (2021). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Pharmaceutics, 13(12), 2008. [Link]

- Google Patents. (2015). A stable montelukast solution.

-

Cha, J. Y., et al. (2017). Colloidal properties of montelukast sodium nasal spray. Indico Global. [Link]

-

Pharmaffiliates. Montelukast Acyl-b-D-glucuronide. [Link]

-

Mokhtari Aliabad, J. (2017). Development of an efficient and practical approach for the synthesis of Montelukast Sodium Intermediate. Sciforum. [Link]

Sources

- 1. Hepatic microsomal metabolism of montelukast, a potent leukotriene D4 receptor antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic profiles of montelukast sodium (Singulair), a potent cysteinyl leukotriene1 receptor antagonist, in human plasma and bile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Montelukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdf.hres.ca [pdf.hres.ca]

- 10. cleanchemlab.com [cleanchemlab.com]

- 11. Montelukast acyl-b-D-glucuronide | CAS 188717-17-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 12. klivon.com [klivon.com]

- 13. vivanls.com [vivanls.com]

- 14. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comprehensive Pharmacogenomic Study Reveals an Important Role of UGT1A3 in Montelukast Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Identification of Montelukast Acyl-β-D-glucuronide in Human Plasma: A Senior Application Scientist's Perspective

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Montelukast, a potent cysteinyl leukotriene receptor antagonist, undergoes extensive metabolism following oral administration.[1] One of its key metabolic pathways is direct conjugation to form Montelukast acyl-β-D-glucuronide (M1).[2][3] As a class, acyl glucuronides (AGs) are reactive metabolites that present significant bioanalytical challenges due to their inherent instability.[4][5][6] Their tendency to undergo hydrolysis back to the parent drug and intramolecular acyl migration can lead to inaccurate quantification and misinterpretation of pharmacokinetic data.[6][7] This guide provides a comprehensive, technically-grounded framework for the successful identification and characterization of Montelukast acyl-β-D-glucuronide in human plasma. We will move beyond rote protocols to explore the causal reasoning behind critical experimental choices, ensuring a robust and self-validating analytical approach.

The Scientific Imperative: Why Acyl Glucuronide Analysis Demands Precision

Glucuronidation is a major Phase II metabolic pathway, typically associated with detoxification and excretion.[8] However, when a drug's carboxylic acid moiety is conjugated, the resulting acyl glucuronide is an electrophilic species.[9] This reactivity is the root of the analytical challenge and has been implicated in the toxicity of some carboxylic acid-containing drugs.[5][8]

The primary challenges in analyzing Montelukast acyl-β-D-glucuronide are:

-

Chemical Instability: AGs are susceptible to pH- and temperature-dependent hydrolysis, reverting to the parent drug (Montelukast).[6][10] This can artificially inflate the measured concentration of the parent drug while underestimating the metabolite.

-

Intramolecular Rearrangement (Acyl Migration): The acyl group can migrate from the 1-β position to the 2-, 3-, and 4-positions of the glucuronic acid moiety.[9][11] These isomers may have different chromatographic and mass spectrometric behaviors, complicating analysis.

-

In-Source Fragmentation: During mass spectrometric analysis, the glucuronide bond can cleave within the ion source, generating the same parent ion as the aglycone (Montelukast).[5][7] This interference is a major potential source of analytical error.

Understanding these instability pathways is not merely academic; it is the foundation upon which a reliable bioanalytical method is built.

The Analytical Workflow: A Self-Validating System

A successful workflow for AG analysis is a system where each step is designed to mitigate the inherent challenges. The process must prioritize the stabilization of the analyte from the moment of collection through to final analysis.

Protocol: Plasma Sample Collection and Stabilization

Causality: The primary goal is to immediately arrest enzymatic and chemical degradation of the acyl glucuronide.[4] Lowering the temperature slows enzymatic activity, while acidification to a pH of ~2.5-4.0 significantly inhibits hydrolysis.[10][12]

Step-by-Step Protocol:

-

Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., K2EDTA).

-

Immediate Cooling: Place the blood tubes in an ice-water bath immediately after collection.[12]

-

Centrifugation: Within 30 minutes of collection, centrifuge the blood at ~1500 x g for 10 minutes at 4°C to separate the plasma.

-

Acidification: Transfer the plasma to a clean polypropylene tube. For every 1 mL of plasma, add a pre-determined volume of a stabilizing buffer (e.g., 2 M citrate buffer) to lower the pH to the target range.[12] The exact ratio should be validated.

-

Storage: Immediately flash-freeze the acidified plasma samples and store them at -60°C or lower until analysis.[12]

Protocol: Solid-Phase Extraction (SPE) for Sample Cleanup

Causality: Human plasma is a complex matrix. A robust extraction is required to remove proteins and phospholipids that can cause ion suppression in the mass spectrometer and foul the analytical column. SPE provides a cleaner extract compared to simple protein precipitation. A mixed-mode or polymeric sorbent is often effective for capturing both the parent drug and its more polar glucuronide metabolite.

Step-by-Step Protocol:

-

Thawing: Thaw the stabilized plasma samples in an ice-water bath.

-

Internal Standard (IS) Spiking: Spike the plasma with an internal standard solution. A stable isotope-labeled version of the analyte (e.g., Montelukast-d6 acyl glucuronide) is ideal. If unavailable, Montelukast-d6 can be used.[13][14]

-

Protein Precipitation: Add 3 volumes of cold acetonitrile to the plasma, vortex thoroughly, and centrifuge to pellet the precipitated proteins. This step removes the bulk of the protein and improves SPE efficiency.

-

SPE Conditioning: Condition a mixed-mode SPE plate/cartridge (e.g., polymeric cation exchange) with methanol followed by acidified water.

-

Loading: Dilute the supernatant from the protein precipitation step with acidified water and load it onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in acidified water) to remove interferences.

-

Elution: Elute the analytes (Montelukast and its glucuronide) with a strong organic solvent, often containing a basic modifier (e.g., 5% ammonium hydroxide in methanol) to disrupt the ionic interaction with the sorbent.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis: The Core of Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for identifying and quantifying Montelukast acyl glucuronide.

Causality: Chromatographic separation is essential to resolve the metabolite from the parent drug and other isomers, minimizing ion suppression and preventing misidentification. Tandem mass spectrometry provides the selectivity and sensitivity needed to detect low-level metabolites in a complex matrix and the structural information required for confident identification.

Liquid Chromatography

A reversed-phase C18 or C8 column is typically used.[13][15][16] A fast gradient elution is preferred to ensure sharp peaks and a short run time.

| Parameter | Recommended Setting | Rationale |

| Column | C18, < 3 µm particle size (e.g., 50 x 2.1 mm) | Provides good hydrophobic retention for Montelukast and its metabolite. Small particles improve efficiency. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier ensures good ionization (protonation) in positive ESI mode. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reversed-phase chromatography. |

| Flow Rate | 0.4 - 0.6 mL/min | Typical for analytical scale columns. |

| Gradient | Start at low %B, ramp quickly to high %B | Elutes the more polar glucuronide first, followed by the parent drug. |

Tandem Mass Spectrometry (MS/MS)

Analysis is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantification and characterization.

Identification Strategy:

-

Full Scan Analysis: First, acquire full scan mass spectra to find the protonated molecular ion [M+H]⁺ of the suspected glucuronide. For Montelukast (MW ≈ 586.2), the glucuronide (MW ≈ 762.3) should appear at m/z 763.3.

-

Product Ion Scan: Perform a product ion scan on the precursor ion at m/z 763.3. The key diagnostic evidence is the neutral loss of 176 Da (the glucuronic acid moiety), resulting in a prominent product ion at m/z 586.2, which corresponds to the parent Montelukast.[5] Other fragment ions can provide further structural confirmation.

-

MRM Transition Development: Once confirmed, set up MRM transitions for quantification.

| Compound | Precursor Ion [M+H]⁺ | Product Ion | Typical Collision Energy |

| Montelukast | 586.2 | 568.2 | 25-35 eV |

| Montelukast Acyl Glucuronide | 763.3 | 586.2 | 15-25 eV |

| Montelukast-d6 (IS) | 592.3 | 574.2 | 25-35 eV |

Note: Specific m/z values and collision energies must be optimized on the specific instrument used. The 586.2 -> 568.2 transition for Montelukast is cited from literature.[13]

Conclusion: Ensuring Data Integrity

The identification of Montelukast acyl-β-D-glucuronide in human plasma is a complex but achievable task. Success hinges on a deep understanding of the analyte's inherent instability and the implementation of a meticulously controlled analytical workflow designed to preserve its integrity. From immediate sample stabilization at the point of collection to the use of confirmatory MS/MS fragmentation patterns, each step must be executed with a clear understanding of its scientific purpose. By adopting this causality-driven approach, researchers can generate accurate and reliable data, providing crucial insights into the metabolism and disposition of Montelukast.

References

-

Finch, C. E., et al. (2018). In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases. Drug Metabolism and Disposition. Available at: [Link]

-

Shimada, H., et al. (2025). Enzymatic hydrolysis of acyl glucuronide metabolites in human liver microsomes correlates to the risk of idiosyncratic drug toxicity. Journal of Pharmaceutical Sciences. Available at: [Link]

-

Xu, X., et al. (2020). Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites. Bioanalysis. Available at: [Link]

-

Shimada, H., et al. (2025). Enzymatic hydrolysis of acyl glucuronide metabolites in human liver microsomes correlates to the risk of idiosyncratic drug toxicity. ResearchGate. Available at: [Link]

-

Ji, Q. C., et al. (2020). Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids. Biomedical Chromatography. Available at: [Link]

-

Miyauchi, S., et al. (2022). Species differences in liver microsomal hydrolysis of acyl glucuronide in humans and rats. Xenobiotica. Available at: [Link]

-

Xu, X., et al. (2020). Challenges and Recommendations in Developing LC–MS/MS Bioanalytical Assays of Labile Glucuronides and Parent Compounds in the Presence of Glucuronide Metabolites. ResearchGate. Available at: [Link]

-

Iyer, R. A., et al. (2018). New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. Drug Metabolism and Disposition. Available at: [Link]

-

Regan, S. L., & Dickinson, R. G. (2000). Hepatic disposition of electrophilic acyl glucuronide conjugates. Drug Metabolism Reviews. Available at: [Link]

-

Balani, S. K., et al. (1997). Metabolic profiles of montelukast sodium (Singulair), a potent cysteinyl leukotriene1 receptor antagonist, in human plasma and bile. Drug Metabolism and Disposition. Available at: [Link]

-

Shipkova, M., et al. (2000). Determination of the Acyl Glucuronide Metabolite of Mycophenolic Acid in Human Plasma by HPLC and Emit. Clinical Chemistry. Available at: [Link]

-

Spahn-Langguth, H., & Benet, L. Z. (1992). Acyl glucuronide drug metabolites: toxicological and analytical implications. Therapeutic Drug Monitoring. Available at: [Link]

-

Iyer, R. A., et al. (2018). New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. ResearchGate. Available at: [Link]

-

Nishikawa, M., et al. (2019). Incurred Sample Stability Of Asp3258 In The Presence Of Its Acyl Glucuronide. Journal of Applied Bioanalysis. Available at: [Link]

-

Bio-Montelukast Product Monograph. (2021). Available at: [Link]

-

Hypha Discovery. Acyl Glucuronides of Carboxylic acid-containing Drugs. Available at: [Link]

-

PharmGKB. montelukast. Available at: [Link]

-

Shipkova, M., et al. (2000). Determination of the acyl glucuronide metabolite of mycophenolic acid in human plasma by HPLC and Emit. Therapeutic Drug Monitoring. Available at: [Link]

-

Filppula, A. M. (2014). Pharmacokinetic of montelukast and zafirlukast as affected by cyp inhibitors. HELDA - University of Helsinki. Available at: [Link]

-

Woolf, E., et al. (2010). Blood-Plasma Partitioning Effects During Dried Blood Spotting-Plasma Cross-Validation. Cureus. Available at: [Link]

-

Vaidya, V. V., et al. (2007). A new liquid-liquid extraction method for determination of Montelukast in small volume human plasma by reverse phase HPLC. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

-

Al-Shehri, M. M., et al. (2020). A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Sripalakit, P., et al. (2012). Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. Journal of Chromatographic Science. Available at: [Link]

-

Al-Subaie, A., et al. (2022). LC-MS/MS Analytical Method for Determination of Montelukast in Human Plasma and its Application to a Bioequivalence Study. Current Pharmaceutical Analysis. Available at: [Link]

-

Laha, T. K., & Mishra, A. (2016). Bioanalytical method validation of Montelukast salt in human plasma using LC-MS/MS method. Der Pharma Chemica. Available at: [Link]

-

Thermo Fisher Scientific. (2013). Fast, Quantitative SPE LC-MS/MS Analysis of Montelukast in Human Plasma. ResearchGate. Available at: [Link]

-

Alsarra, I. A., et al. (2014). Development and validation of LC/MS/MS method for the simultaneous determination of montelukast, gliclazide, and nifedipine and its application to a pharmacokinetic study. Journal of the Chinese Chemical Society. Available at: [Link]

-

Shimadzu Corporation. (2021). Analysis of Impurities in Montelukast Using Single Quadrupole Mass Spectrometer. Available at: [Link]

Sources

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic profiles of montelukast sodium (Singulair), a potent cysteinyl leukotriene1 receptor antagonist, in human plasma and bile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ClinPGx [clinpgx.org]

- 7. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hepatic disposition of electrophilic acyl glucuronide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of the acyl glucuronide metabolite of mycophenolic acid in human plasma by HPLC and Emit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 13. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. eurekaselect.com [eurekaselect.com]

- 15. japsonline.com [japsonline.com]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantification of Montelukast Acyl-β-D-Glucuronide

Executive Summary

This application note details a robust, validated LC-MS/MS protocol for the quantification of Montelukast Acyl-β-D-Glucuronide (M-Glu) in human plasma. Unlike the stable parent drug, Montelukast, the acyl-glucuronide metabolite presents unique bioanalytical challenges due to its inherent chemical instability and propensity for acyl migration at physiological pH.

Why this matters: Montelukast is a probe substrate for CYP2C8 . While oxidative metabolites are common, the direct glucuronidation pathway (mediated by UGT1A3) is a critical clearance route. Accurate quantification of M-Glu is essential for assessing CYP2C8/UGT drug-drug interactions (DDIs) and evaluating the safety of acyl-glucuronide reactive metabolites, which are linked to idiosyncratic drug toxicity (IDT).

Scientific Background & Mechanistic Insight

The Instability Challenge

Acyl glucuronides are ester conjugates. At neutral or basic pH (blood/plasma pH 7.4), they undergo two primary degradation pathways:

-

Hydrolysis: Reverting to the parent drug (Montelukast), leading to overestimation of the parent and underestimation of the metabolite.

-

Acyl Migration: The drug moiety migrates from the 1-β position to the 2-, 3-, and 4-positions of the glucuronic acid ring. These isomers are often resistant to enzymatic hydrolysis and can bind covalently to plasma proteins.

The Solution: This protocol utilizes a Strict Acidification Strategy immediately upon plasma separation to lock the metabolite in its 1-β configuration.

Metabolic Pathway Visualization

The following diagram illustrates the biotransformation of Montelukast, highlighting the specific target of this method.

Figure 1: Metabolic pathway of Montelukast showing the formation of the target Acyl-Glucuronide and its degradation risks.

Method Development Strategy

Internal Standard Selection

-

Primary Choice: Montelukast-d6 Acyl-Glucuronide (Ideal but expensive/rare).

-

Practical Choice: Montelukast-d6 (Parent IS).[1]

-

Note: When using the parent IS for the metabolite, ensure the chromatographic run is long enough to prevent ion suppression differences, as the IS and analyte will elute at different times.

-

Chromatographic Separation (Critical)

We utilize a C18 column with a specific gradient. Isocratic elution is often insufficient to resolve the 1-β-acyl glucuronide from its migrated isomers.

-

Column: Phenomenex Luna C18(2) or Waters XBridge C18 (100 x 2.0 mm, 3 µm).

-

Mobile Phase A: 10 mM Ammonium Formate (pH 3.5). Acidic pH suppresses silanol activity and stabilizes the AG on-column.

-

Mobile Phase B: Acetonitrile (100%).

Detailed Experimental Protocol

Materials & Reagents

-

Montelukast Sodium (Reference Standard).

-

Montelukast Acyl-β-D-Glucuronide (Synthetic Standard).[2]

-

Stabilizer: 1.0 M Citrate Buffer (pH 3.0).

-

Solvents: LC-MS Grade Acetonitrile, Methanol, Formic Acid.

Stock Solution Preparation

-

M-Glu Stock (1 mg/mL): Dissolve in acetonitrile:water (50:50) containing 0.1% formic acid.[2] Do not use pure methanol as it can promote transesterification. Store at -80°C.

-

Internal Standard Stock (1 mg/mL): Dissolve Montelukast-d6 in methanol.

Sample Preparation: Acidified Protein Precipitation (PPT)

This workflow is designed to minimize temperature and pH excursions.

Figure 2: Step-by-step sample preparation workflow emphasizing the critical acidification step.

LC-MS/MS Conditions

Liquid Chromatography:

-

Instrument: Agilent 1290 Infinity II or equivalent.

-

Column Temp: 30°C.

-

Flow Rate: 0.3 mL/min.

-

Gradient Profile:

-

0.0 min: 20% B

-

1.0 min: 20% B

-

4.0 min: 90% B (Elute Analyte)

-

5.0 min: 90% B

-

5.1 min: 20% B

-

7.0 min: 20% B (Re-equilibration)

-

Mass Spectrometry:

-

Instrument: SCIEX Triple Quad 6500+ or Thermo Altis.

-

Source Temp: 500°C.

-

Spray Voltage: 5500 V.

MRM Transitions:

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Dwell (ms) | CE (V) | Purpose |

| Montelukast AG | 762.3 | 422.2 | 50 | 35 | Quantifier |

| Montelukast AG | 762.3 | 586.2 | 50 | 25 | Qualifier |

| Montelukast-d6 | 592.3 | 574.3 | 50 | 30 | IS (Parent) |

| Montelukast | 586.2 | 568.2 | 50 | 30 | Monitor (Optional) |

Note on Transitions: The transition m/z 762 -> 586 corresponds to the loss of the glucuronic acid moiety (-176 Da). The transition m/z 762 -> 422 corresponds to a specific fragment of the montelukast backbone, providing higher specificity than the neutral loss.

Validation Criteria & Expected Results

The method must be validated according to FDA/EMA Bioanalytical Method Validation guidelines.[4]

Linearity & Sensitivity

-

Range: 1.0 ng/mL to 1000 ng/mL.

-

LLOQ: 1.0 ng/mL (S/N > 10).

-

Regression: Weighted (1/x²) linear regression.

Stability Assessment (Crucial)

You must demonstrate stability under "Acidified" vs "Non-Acidified" conditions.

| Stability Test | Condition | Acceptance Criteria |

| Benchtop | 4 hours at 4°C (Acidified) | ±15% of nominal |

| Freeze-Thaw | 3 cycles at -80°C (Acidified) | ±15% of nominal |

| Autosampler | 24 hours at 10°C | ±15% of nominal |

| Conversion Check | Incubate M-Glu in pH 7.4 plasma at 37°C | Monitor formation of Parent (586.2) |

Troubleshooting & Best Practices

-

Ghost Peaks: If you see a peak for Montelukast (586.2) in a pure M-Glu standard injection, it indicates in-source fragmentation . Lower the Declustering Potential (DP) or Cone Voltage to minimize this.

-

Isomer Merging: If the 1-β peak shoulders with later eluting peaks, your gradient is too steep. Shallow the gradient between 2 and 4 minutes.

-

Carryover: Montelukast is highly lipophilic ("sticky"). Use a needle wash of Acetonitrile:Isopropanol:Acetone (40:40:20) + 0.1% Formic Acid.[2]

References

-

Filppula, A. M., et al. (2011). Reevaluation of the microsomal metabolism of montelukast – major contribution by CYP2C8 at clinically relevant concentrations. Drug Metabolism and Disposition.[6][7]

-

VandenBrink, B. M., et al. (2011). In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases. Drug Metabolism and Disposition.[6][7]

-

European Bioanalysis Forum (EBF). (2012).[6] Stabilisation of Clinical Samples: Acylglucuronide metabolites.[6]

-

Karonen, T., et al. (2010). Gemfibrozil markedly increases the plasma concentrations of montelukast: a previously unrecognized role for CYP2C8. Clinical Pharmacology & Therapeutics.

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation.

Sources

- 1. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. researchgate.net [researchgate.net]

- 5. lcms.cz [lcms.cz]

- 6. e-b-f.eu [e-b-f.eu]

- 7. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vitro Glucuronidation Assay of Montelukast

Introduction: The Significance of Montelukast Glucuronidation

Montelukast, a potent and selective cysteinyl leukotriene receptor antagonist, is widely prescribed for the management of asthma and allergic rhinitis.[1][2][3] Understanding its metabolic fate is crucial for predicting drug-drug interactions (DDIs) and inter-individual variability in patient response. While Phase I metabolism of montelukast is mediated by cytochrome P450 (CYP) enzymes, particularly CYP2C8, CYP2C9, and CYP3A4, direct conjugation with glucuronic acid, a Phase II metabolic pathway, plays a significant role in its clearance.[2][4][5][6]

Specifically, the uridine 5'-diphospho-glucuronosyltransferase (UGT) enzyme UGT1A3 has been identified as the primary catalyst for the direct glucuronidation of montelukast, forming an acyl-glucuronide.[2][4][5][6][7] In vitro studies suggest that this glucuronidation pathway may be more significant to the overall metabolism of montelukast than P450-mediated oxidation.[4][8] Therefore, a robust and reliable in vitro glucuronidation assay is an indispensable tool for drug development professionals to characterize the metabolic profile of montelukast and to assess its potential for DDIs.[9]

This application note provides a detailed protocol for conducting an in vitro glucuronidation assay of montelukast using human liver microsomes (HLMs) and recombinant human UGT1A3 enzyme. It offers insights into experimental design, execution, and data interpretation, grounded in established scientific principles.

Core Principles of the Assay

The in vitro glucuronidation assay quantifies the formation of montelukast glucuronide over time in the presence of a UGT-containing enzyme source, the substrate (montelukast), and the essential cofactor, uridine 5'-diphospho-glucuronic acid (UDPGA).[10] The reaction is initiated by the addition of UDPGA and terminated at a specific time point. The amount of montelukast glucuronide formed is then measured using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][11][12]

To ensure the integrity of the results, it is critical to establish linear reaction conditions with respect to both time and protein concentration.[13][14] This ensures that the measured reaction rate is representative of the initial velocity and is not limited by substrate depletion or enzyme saturation. Additionally, the use of alamethicin, a pore-forming peptide, is often necessary when using microsomes to disrupt the membrane and allow UDPGA access to the UGT active site within the lumen.[13][14][15]

Materials and Reagents

| Reagent | Supplier/Grade | Notes |

| Montelukast | Sigma-Aldrich or equivalent | Purity >98% |

| Montelukast-d6 | Toronto Research Chemicals or equivalent | Internal Standard for LC-MS/MS |

| Pooled Human Liver Microsomes (HLMs) | Corning, Sekisui XenoTech, or equivalent | Characterized for UGT activity |

| Recombinant Human UGT1A3 | Corning, BD Biosciences, or equivalent | Expressed in a suitable system (e.g., baculovirus-infected insect cells) |

| Uridine 5'-diphospho-glucuronic acid (UDPGA), trisodium salt | Sigma-Aldrich or equivalent | Cofactor for the glucuronidation reaction |

| Alamethicin | Sigma-Aldrich or equivalent | To permeabilize microsomal vesicles |

| Tris-HCl Buffer (1 M, pH 7.4) | Fisher Scientific or equivalent | |

| Magnesium Chloride (MgCl2) | Sigma-Aldrich or equivalent | |

| Acetonitrile (ACN) | LC-MS Grade | For reaction termination and sample preparation |

| Formic Acid | LC-MS Grade | For mobile phase preparation |

| Ammonium Formate | LC-MS Grade | For mobile phase preparation |

| Water | LC-MS Grade | |

| 96-well plates | Polypropylene, V-bottom | For incubations |

Experimental Workflow

The following diagram illustrates the key steps in the in vitro glucuronidation assay for montelukast.

Caption: Workflow for the in vitro glucuronidation of montelukast.

Detailed Protocol

Preparation of Stock Solutions

-

Montelukast Stock Solution (10 mM): Dissolve an appropriate amount of montelukast in dimethyl sulfoxide (DMSO).

-

UDPGA Stock Solution (50 mM): Dissolve UDPGA in water. Prepare fresh or store in small aliquots at -80°C.

-

Tris-HCl Buffer (0.1 M, pH 7.4): Prepare a working solution of 0.1 M Tris-HCl containing 5 mM MgCl2.[4][8]

-

Alamethicin Stock Solution (5 mg/mL): Dissolve alamethicin in ethanol.

-

Internal Standard (IS) Working Solution: Prepare a solution of Montelukast-d6 in acetonitrile at a suitable concentration (e.g., 100 ng/mL) for reaction termination.

Optimization of Assay Conditions

To ensure the validity of kinetic data, it is imperative to determine the linear range for both protein concentration and incubation time.

-

Protein Linearity: Incubate a fixed, saturating concentration of montelukast (e.g., 25 µM) with varying concentrations of HLM or recombinant UGT1A3 protein (e.g., 0.025 to 0.5 mg/mL) for a fixed time (e.g., 30 minutes).[4][8] Plot the rate of glucuronide formation against protein concentration to identify the linear range.

-

Time Linearity: Incubate a fixed concentration of montelukast with a protein concentration from the linear range for varying time points (e.g., 5, 15, 30, 60 minutes). Plot the amount of glucuronide formed against time to determine the period during which the reaction rate is linear.

Incubation Procedure

The following protocol is based on established methods for montelukast glucuronidation.[4][8]

-

Prepare the Incubation Mixture: In a 96-well plate, prepare the reaction mixture (final volume of 200 µL) as described in the table below. It is recommended to prepare a master mix of the common reagents.

| Component | Final Concentration | Volume (µL) for 200 µL reaction |

| 0.1 M Tris-HCl (pH 7.4) with 5 mM MgCl2 | As needed | Varies |

| Alamethicin (for HLMs) | 50 µg/mg protein | Varies |

| HLM or rUGT1A3 | 0.025 - 0.25 mg/mL | Varies |

| Montelukast | 0.05 - 25 µM | Varies |

| UDPGA | 5 mM | 20 |

-

Pre-incubation: Pre-incubate the plate containing the buffer, enzyme, and montelukast at 37°C for 3-5 minutes in a shaking water bath.[13]

-

Initiation: Initiate the reaction by adding 20 µL of 50 mM UDPGA stock solution to each well.

-

Incubation: Incubate the plate at 37°C for a predetermined time within the linear range (e.g., 30 minutes).[4][8]

-

Termination: Terminate the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard (Montelukast-d6).

-

Protein Precipitation: Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

-

Sample Transfer: Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

Note on Montelukast Handling: Montelukast is sensitive to light, therefore, all procedures should be performed under reduced light conditions to prevent photodegradation.[8][16]

LC-MS/MS Analysis

The quantification of montelukast and its glucuronide metabolite is typically achieved using a validated LC-MS/MS method.[11][12]

-

Chromatographic Separation: A C18 column is commonly used with a mobile phase consisting of an aqueous component (e.g., 10 mM ammonium formate, pH 4.0) and an organic component (e.g., acetonitrile).[11]

-

Mass Spectrometric Detection: Detection is performed in multiple reaction monitoring (MRM) positive ion mode. The protonated molecular ions [M+H]+ are monitored for both the analyte and the internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Montelukast | 586.2 | 568.2 |

| Montelukast-d6 | 592.3 | 574.2 |

| Montelukast Glucuronide | 762.2 | 586.2 |

The m/z values for montelukast glucuronide are predicted based on the addition of a glucuronic acid moiety (+176 Da) and subsequent fragmentation.

Data Analysis and Interpretation

The concentration of the formed montelukast glucuronide is determined from a standard curve. The rate of formation is then calculated and typically expressed as pmol/min/mg protein.

For kinetic analysis, the reaction rates at different substrate concentrations are fitted to the Michaelis-Menten equation to determine the kinetic parameters, Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax).

Self-Validating Systems and Controls

A robust protocol incorporates several controls to ensure the validity of the results:

-

Negative Controls:

-

No UDPGA: To confirm that the formation of the glucuronide is dependent on the cofactor.

-

No Enzyme: To check for non-enzymatic degradation or conjugation of montelukast.

-

Heat-inactivated Enzyme: To ensure the observed activity is enzymatic.

-

-

Positive Control: If available, a known substrate for UGT1A3 can be run in parallel to confirm the activity of the enzyme preparation.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the in vitro glucuronidation assay of montelukast. By adhering to the principles of enzyme kinetics and incorporating appropriate controls, researchers can generate reliable and reproducible data. This information is critical for understanding the metabolic clearance of montelukast, predicting its potential for drug-drug interactions, and ultimately contributing to the safe and effective use of this important therapeutic agent.

References

-

Cardoso, E. C., et al. (2016). In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases. Drug Metabolism and Disposition, 44(12), 1905-1915. [Link]

-

Bio-Knowledge Base. (n.d.). In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases. [Link]

-

Al-Rawithi, S., et al. (2016). Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. Journal of Chromatographic Science, 54(8), 1362-1368. [Link]

-

Veeragoni, A. K., et al. (2016). Bioanalytical method validation of Montelukast salt in human plasma using LC-MS/MS method. Der Pharma Chemica, 8(1), 6-16. [Link]

-

Brouwer, K. L. R., et al. (2013). Bilirubin Glucuronidation Revisited: Proper Assay Conditions to Estimate Enzyme Kinetics with Recombinant UGT1A1. Drug Metabolism and Disposition, 41(8), 1437-1440. [Link]

-

Yeoh, W. K., et al. (2020). Development of LC-MS/MS method and application to bioequivalence study of a light sensitive drug montelukast. Pharmaceutical and Biomedical Analysis, 192, 113654. [Link]

-

Al-Shdefat, R., et al. (2022). LC-MS/MS Analytical Method for Determination of Montelukast in Human Plasma and its Application to a Bioequivalence Study. Current Pharmaceutical Analysis, 18(9), 785-793. [Link]

-

ResearchGate. (n.d.). LC-MS/MS Analytical Method for Determination of Montelukast in Human Plasma and Its Application to a Bioequivalence Study. [Link]

-

Marques, C., et al. (2022). Leukotrienes vs. Montelukast—Activity, Metabolism, and Toxicity Hints for Repurposing. International Journal of Molecular Sciences, 23(17), 9642. [Link]

-

Tornio, A., et al. (2017). Comprehensive Pharmacogenomic Study Reveals an Important Role of UGT1A3 in Montelukast Pharmacokinetics. Clinical Pharmacology & Therapeutics, 101(6), 781-791. [Link]

-

Parkinson, A., et al. (2012). Optimized Assays for Human UDP-Glucuronosyltransferase (UGT) Activities: Altered Alamethicin Concentration and Utility to Screen for UGT Inhibitors. Drug Metabolism and Disposition, 40(5), 1048-1059. [Link]

-

Charles River Laboratories. (n.d.). UGT Inhibition, Induction and Phenotyping Assays. [Link]

-

Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 4(1), 102086. [Link]

-

Corning. (n.d.). Development of UGT1A7 and UGT1A8 Inhibition Assays Using Recombinant Enzymes as a Test System. [Link]

-

Cardoso, E. C. (2016). In Vitro Metabolism of Montelukast by Cytochrome P450S and UDP-Glucuronosyltransferases. IU Indianapolis ScholarWorks. [Link]

-

Evotec. (n.d.). UGT Inhibition. [Link]

-

University of Helsinki. (n.d.). Pharmacokinetic of montelukast and zafirlukast as affected by cyp inhibitors. [Link]

-

Assay Genie. (n.d.). UGT Activity Assay / Ligand Screening Kit (Fluorometric). [Link]

-

PubMed. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. [Link]

-

ResearchGate. (n.d.). Fig. 2. Determination of the enzyme kinetics for the formation of... [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. mdpi.com [mdpi.com]

- 3. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BioKB - Publication [biokb.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 9. criver.com [criver.com]

- 10. UGT Inhibition | Evotec [evotec.com]

- 11. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eurekaselect.com [eurekaselect.com]

- 13. Bilirubin Glucuronidation Revisited: Proper Assay Conditions to Estimate Enzyme Kinetics with Recombinant UGT1A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. abcam.co.jp [abcam.co.jp]

- 16. tandfonline.com [tandfonline.com]

Application Note: A Robust, Validated LC-MS/MS Method for the Simultaneous Quantification of Montelukast and its Acyl-Glucuronide Metabolite in Human Plasma

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Montelukast and its primary metabolite, Montelukast acyl-β-D-glucuronide, in human plasma. Developed for researchers, scientists, and drug development professionals, this guide provides a comprehensive, step-by-step protocol from sample preparation to method validation. The causality behind each experimental choice is explained, ensuring technical accuracy and field-proven insights. The method utilizes solid-phase extraction (SPE) for sample clean-up and a C18 reversed-phase column for chromatographic separation, offering excellent reproducibility and accuracy for pharmacokinetic and drug metabolism studies. All validation parameters are discussed in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction: The Clinical Significance of Montelukast and its Glucuronide

Montelukast is a potent and selective leukotriene receptor antagonist widely prescribed for the management of asthma and allergic rhinitis.[4][5][6] It functions by blocking the action of leukotriene D4, which is involved in the inflammatory cascade that leads to bronchoconstriction and other allergy symptoms.[6][7] The metabolism of Montelukast is extensive, primarily occurring in the liver via cytochrome P450 (CYP) enzymes, notably CYP2C8, and to a lesser extent, CYP3A4 and CYP2C9.[6][8]

A significant metabolic pathway is the formation of Montelukast acyl-β-D-glucuronide, a phase II conjugation product.[8][9][10] The quantification of both the parent drug and its major metabolites is crucial in drug development for several reasons:

-

Pharmacokinetic (PK) Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug.

-

Metabolite Safety Assessment: Evaluating the potential for metabolites to contribute to the therapeutic effect or cause toxicity.

-

Bioequivalence Studies: Comparing the bioavailability of a generic drug product to the brand-name drug.[11][12]

The structural differences between Montelukast and its glucuronide—specifically the addition of a bulky, polar glucuronic acid moiety—necessitate a robust analytical method capable of resolving and accurately quantifying both analytes in a complex biological matrix like plasma.

Pre-Method Development: A Rationale-Driven Approach

The development of a reliable analytical method is grounded in the physicochemical properties of the target analytes.

-

Analyte Properties: Montelukast is a lipophilic molecule, while its glucuronide is significantly more water-soluble.[7] This difference in polarity is the primary challenge for simultaneous analysis. A gradient elution strategy in reversed-phase HPLC is therefore the logical choice to ensure retention of the polar glucuronide while still eluting the lipophilic parent drug in a reasonable timeframe with good peak shape.

-

Ionization and Detection: Both Montelukast and its glucuronide possess ionizable groups, making them suitable for electrospray ionization (ESI) mass spectrometry.[11] The positive ion mode is typically preferred for these compounds, as it provides stable and abundant protonated molecular ions [M+H]+.[11][13] Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode offers unparalleled selectivity and sensitivity, which is essential for quantifying low-concentration analytes in biological fluids.[11][14]

-

Sample Preparation: The goal of sample preparation is to remove endogenous interferences (e.g., proteins, phospholipids) from the plasma matrix that can cause ion suppression and compromise the accuracy of the results. While protein precipitation is a simple technique, it may not provide sufficient cleanup.[11] Liquid-liquid extraction (LLE) is an option, but optimizing a single solvent system for two analytes with different polarities can be challenging. Solid-phase extraction (SPE) offers the most flexibility and efficiency for this application. A mixed-mode or polymeric reversed-phase SPE sorbent can effectively retain Montelukast via hydrophobic interactions and potentially the glucuronide through a combination of hydrophobic and polar interactions, allowing for a more rigorous wash sequence to remove interferences.[14]

Experimental Workflow and Protocols

The overall workflow for the analysis is depicted below.

Caption: Experimental workflow from sample preparation to data analysis.

Materials and Reagents

| Reagent | Grade |

| Montelukast Sodium | Reference Standard (≥98% purity) |

| Montelukast-d6 | Internal Standard (IS) |

| Montelukast acyl-β-D-glucuronide | Reference Standard (≥95% purity) |

| Acetonitrile (ACN) | HPLC or LC-MS Grade |

| Methanol (MeOH) | HPLC or LC-MS Grade |

| Formic Acid | LC-MS Grade |

| Water | Type I, Ultrapure |

| Ammonium Formate | LC-MS Grade |

| Human Plasma (K2-EDTA) | Pooled, Drug-Free |

| SPE Cartridges | e.g., Polymeric Reversed-Phase, 30 mg, 1 mL |

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Montelukast, Montelukast acyl-β-D-glucuronide, and Montelukast-d6 (IS) in methanol to prepare individual 1 mg/mL stock solutions.[11][14] Store at -20°C.

-

Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water. These solutions are used to spike into blank plasma to create calibration curve standards and quality control (QC) samples.

-

IS Working Solution (100 ng/mL): Dilute the Montelukast-d6 stock solution in 50:50 acetonitrile/water.

Sample Preparation Protocol: Solid-Phase Extraction (SPE)

-

Sample Thawing: Thaw plasma samples, calibration standards, and QC samples at room temperature.

-

Aliquoting: In a microcentrifuge tube, add 200 µL of plasma.

-

Internal Standard Addition: Add 25 µL of the 100 ng/mL IS working solution to each tube (except for blank samples) and vortex for 10 seconds.[14]

-

Protein Precipitation & Loading: Add 400 µL of acetonitrile to each tube, vortex for 1 minute, and centrifuge at 10,000 x g for 5 minutes. This step precipitates proteins and improves the efficiency of the subsequent SPE step.[11]

-

SPE Cartridge Conditioning: Condition the SPE cartridges sequentially with 1 mL of methanol followed by 1 mL of ultrapure water.

-

Sample Loading: Load the supernatant from step 4 onto the conditioned SPE cartridges.

-

Washing: Wash the cartridges with 1 mL of 10% methanol in water to remove polar interferences.

-

Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid) and vortex. Transfer to an autosampler vial for analysis.

LC-MS/MS Instrumental Conditions

| Parameter | Condition | Rationale |

| LC System | UPLC/UHPLC System | Provides better resolution and faster run times. |

| Column | C18, 50 x 2.1 mm, 1.8 µm | Standard reversed-phase chemistry with good retention for Montelukast. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation of the analytes for positive mode ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting analytes from the C18 column. |

| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |

| Gradient | 0-0.5 min (20% B), 0.5-3.0 min (20-95% B), 3.0-3.5 min (95% B), 3.5-3.6 min (95-20% B), 3.6-5.0 min (20% B) | Gradient is essential to elute the polar glucuronide (early) and the non-polar parent (later) with good peak shape. |

| Injection Volume | 5 µL | |

| Column Temp. | 40°C | Ensures reproducible retention times and reduces mobile phase viscosity.[15] |

| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM experiments. |

| Ionization Mode | ESI, Positive | Provides stable protonated molecular ions for these compounds.[11] |

| MRM Transitions | Montelukast: 586.2 → 568.2 M-Glucuronide: 762.3 → 586.2 Montelukast-d6 (IS): 592.3 → 574.2 | Specific precursor → product ion transitions for selective quantification.[11] The glucuronide transition represents the loss of the glucuronic acid moiety. |

| Source Temp. | 500°C | Optimal for desolvation. |

| IonSpray Voltage | 5500 V |

Method Validation: Ensuring Trustworthiness and Reliability

The developed method must be validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[2][16]

Caption: Logical flow of the analytical method development and validation process.

Validation Parameters and Typical Acceptance Criteria

| Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To ensure no interference from endogenous plasma components at the retention times of the analytes and IS. | Response in blank plasma should be <20% of the LLOQ response. |

| Linearity & Range | To demonstrate a proportional relationship between concentration and response over a defined range. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).[14] |

| Accuracy | To measure the closeness of the mean test results to the true value. | Mean concentration within ±15% of nominal value for QC samples (±20% at LLOQ).[12] |

| Precision | To assess the degree of scatter between a series of measurements. Assessed at intra-day and inter-day levels. | Percent relative standard deviation (%RSD) ≤15% for QC samples (≤20% at LLOQ).[12] |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio >10; accuracy within ±20% and precision ≤20%. |

| Recovery | The efficiency of the extraction process. | Consistent, precise, and reproducible, though not required to be 100%. |